2,6-Heptanedione

Description

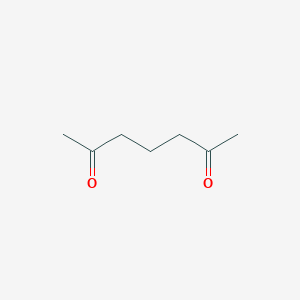

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIFYHGFLAPCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159233 | |

| Record name | 2,6-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3-Diacetylpropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029165 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13505-34-5 | |

| Record name | 2,6-Heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13505-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13505-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TGX4QZ67H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Heptanedione

This technical guide provides a comprehensive overview of 2,6-Heptanedione, including its chemical and physical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound, also known as heptane-2,6-dione, is a diketone with the chemical formula C₇H₁₂O₂.[1] Its unique structure is of interest in various synthetic applications.

CAS Number: 13505-34-5[1][2][3][4][5]

Table of Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3][5][6] |

| Molecular Weight | 128.17 g/mol | [2][5][7] |

| Melting Point | 33-34 °C | [4][6] |

| Boiling Point | 221-224 °C | [4][6] |

| 96.5-97 °C @ 1.33 kPa | [4][6] | |

| Density | 0.9399 g/cm³ (37/4 °C) | [4][6] |

| Refractive Index | 1.4277 (37 °C) | [4][6] |

| Solubility | Soluble in benzene, ether, ethanol, and water. | [4][6] |

| Appearance | White crystals | [4][6] |

Synthesis of this compound

Multiple synthetic routes for the preparation of this compound have been documented. Below are detailed protocols for two distinct methods.

2.1. Synthesis from Diketene and Formaldehyde

A described method for producing this compound involves the reaction of diketene with formaldehyde.[6][8]

Experimental Protocol:

-

In a suitable reaction vessel, mix diketene with water.

-

While cooling the mixture, add a 37% formaldehyde solution dropwise. Maintain the reaction temperature at 10°C for a duration of 2-3 hours.[6]

-

Gradually heat the reaction mixture to 40°C. The reaction will evolve carbon dioxide. Maintain this temperature for 10-12 hours.[6]

-

After the reaction is complete, extract the product with benzene.[6]

-

Recover the benzene from the extract and distill the residue under reduced pressure, collecting the fraction at 90-101°C (1.02-1.47 kPa).[6]

-

The collected fraction is then cooled to induce crystallization. The resulting crystals are washed and dried to yield this compound.[6]

Logical Workflow for Synthesis from Diketene and Formaldehyde

References

- 1. This compound [webbook.nist.gov]

- 2. synchem.de [synchem.de]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 13505-34-5 [chemicalbook.com]

- 5. This compound | C7H12O2 | CID 100532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. US3884978A - Process for the preparation of this compound - Google Patents [patents.google.com]

2,6-Heptanedione physical and chemical properties

An In-depth Technical Guide to 2,6-Heptanedione: Core Physical and Chemical Properties

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of chemical compounds is paramount. This guide provides a detailed overview of the physical and chemical characteristics of this compound, complete with experimental protocols and graphical representations of its synthesis.

Core Properties

This compound, also known as heptane-2,6-dione, is a diketone with the chemical formula C₇H₁₂O₂.[1] It presents as a white crystalline solid or a colorless oil that crystallizes upon standing.[2][3] This compound is soluble in benzene, ether, ethanol, and water.[2]

Physical and Chemical Data Summary

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][4][5] |

| Molecular Weight | 128.17 g/mol | [4] |

| Monoisotopic Mass | 128.083729621 Da | [5] |

| Appearance | White crystals / Colorless oil | [2][3] |

| Melting Point | 32-34 °C | [2][3] |

| Boiling Point | 221-224 °C (at 1 atm) | [2] |

| 96.5-97 °C (at 1.33 kPa) | [2] | |

| Relative Density | 0.9399 g/cm³ (at 37/4 °C) | [2] |

| Refractive Index | 1.4277 (at 37 °C) | [2] |

| Topological Polar Surface Area | 34.1 Ų | [5] |

| Rotatable Bond Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Complexity | 102 | [5] |

Table 2: Spectroscopic Data

| Data Type | Source/Identifier |

| Mass Spectrum (electron ionization) | National Institute of Standards and Technology (NIST)[6] |

| ¹H NMR | Predicted |

| ¹³C NMR | Predicted |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below are detailed methodologies for two distinct experimental protocols.

Synthesis from Diketene and Formaldehyde

This process involves the reaction of diketene with formaldehyde in an aqueous medium.[3]

Materials:

-

Diketene

-

Formaldehyde

-

Sodium Chloride (NaCl)

-

Benzene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

Procedure:

-

React 2 moles of diketene with 1 mole of formaldehyde in water. The reaction is conducted at a temperature between 0 °C and 100 °C, preferably between 20 °C and 60 °C, for a period of 4 to 48 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Saturate the reaction mixture with approximately 350 g of NaCl to precipitate the product as an oil.[3]

-

Extract the precipitated oil three times with 250 ml portions of benzene.[3]

-

Combine the benzene extracts and wash them once with 100 ml of saturated NaHCO₃ solution, followed by one wash with 100 ml of saturated NaCl solution.[3]

-

Remove the benzene solvent using a rotary evaporator at a bath temperature of 40 °C.[3]

-

Distill the resulting residue over a 10 cm Vigreux column under water pump vacuum to yield this compound as a colorless oil, which crystallizes upon standing.[3]

Synthesis from N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide

This method utilizes a Grignard reaction for the formation of the diketone.[7]

Materials:

-

N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide

-

Methyl magnesium bromide (in THF)

-

Dry Tetrahydrofuran (THF)

-

1% Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a stirred solution of N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide (55 g, 0.252 mol) in 800 mL of dry THF in a reaction flask.[7]

-

Cool the solution to 0 °C in an ice bath.

-

Over a period of 30 minutes, add methyl magnesium bromide (250 mL, 0.756 mol) to the stirred solution.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[7]

-

Quench the reaction by adding 50 mL of water, followed by 300 mL of 1% HCl aqueous solution.[7]

-

Extract the mixture three times with 1000 mL portions of ethyl acetate.[7]

-

Combine the organic layers and wash with 1% HCl aqueous solution, followed by brine.[7]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by silica gel column chromatography (using 10-50% ethyl acetate in petroleum ether as eluent) to afford heptane-2,6-dione.[7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Caption: Synthesis workflow of this compound from Diketene and Formaldehyde.

Caption: Synthesis workflow of this compound via Grignard Reaction.

Safety and Handling

This compound is associated with several hazard classifications. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Precautionary Measures:

-

Handling: Use only in well-ventilated areas. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[4]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

-

This guide provides a foundational understanding of this compound, equipping researchers with the essential data and methodologies for their work. For more detailed information, consulting the cited sources is recommended.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 13505-34-5 [chemicalbook.com]

- 3. US3884978A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. This compound | C7H12O2 | CID 100532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 2,6-Heptanedione from Diketene and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,6-heptanedione from diketene and formaldehyde. This particular synthesis is primarily documented in U.S. Patent 3,884,978A, which describes a two-step process where the initial reaction of diketene and formaldehyde yields this compound.[1][2] This diketone is a valuable intermediate, particularly in the total synthesis of medicinally important steroids.[1][2]

Reaction Overview

The core of the synthesis involves the reaction of diketene with formaldehyde in an aqueous medium.[1] Diketene, a highly reactive organic compound, serves as a key intermediate in various organic syntheses for producing acetoacetic esters, amides, and other valuable derivatives.[3][4] Formaldehyde, the simplest aldehyde, participates in carbon-carbon bond formation under specific conditions.[5][6][7] The reaction detailed in the patent describes a process where two moles of diketene react with one mole of formaldehyde to produce this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the patent literature.

| Parameter | Value/Range | Notes | Source |

| Reactant Molar Ratio | 2 moles of diketene per 1 mole of formaldehyde | This stoichiometry is crucial for the formation of the desired product. | [1] |

| Reaction Temperature | 0 to 100°C | The preferred range is cited as 20 to 60°C, with an optimal range of 30 to 50°C. | [1] |

| Reaction Time | 4 to 48 hours | The duration of the reaction is dependent on the temperature. | [1] |

| Reaction Medium | Water | The reaction is conveniently conducted in an aqueous environment. | [1] |

| Isolation Method | Solvent extraction followed by distillation | Benzene is mentioned as a suitable solvent for extraction. | [1] |

Detailed Experimental Protocol

The following experimental protocol is based on the process described in U.S. Patent 3,884,978A.[1]

Materials:

-

Diketene

-

Formaldehyde (aqueous solution, e.g., formalin)

-

Water (as reaction medium)

-

Benzene (for extraction)

-

Anhydrous sodium sulfate (for drying)

Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, and addition funnel

-

Heating/cooling bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge the aqueous formaldehyde solution.

-

Addition of Diketene: While stirring, add diketene to the formaldehyde solution. The patent specifies a molar ratio of 2 moles of diketene to 1 mole of formaldehyde. The addition should be controlled to maintain the desired reaction temperature.

-

Reaction Conditions: Maintain the reaction mixture at a temperature between 30 and 50°C with continuous stirring. The reaction is allowed to proceed for a period of 4 to 48 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product, this compound, is isolated from the aqueous reaction medium by solvent extraction.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract multiple times with benzene.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. The solvent is then removed by distillation.

-

Purification: The crude this compound is purified by distillation under reduced pressure.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Reaction of diketene and formaldehyde to form this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. US3884978A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. ç¾åº¦æåº [word.baidu.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Diketene - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrothermal carbon-carbon bond formation and disproportionations of C1 aldehydes: formaldehyde and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 2,6-Heptanedione: A Technical Guide

Introduction: 2,6-Heptanedione (C7H12O2) is a diketone with the chemical structure CH3C(=O)CH2CH2CH2C(=O)CH3.[1][2] Its symmetrical nature and the presence of two carbonyl functional groups make it a subject of interest for spectroscopic analysis. This guide provides a comprehensive overview of its mass spectrometry, ¹H NMR, ¹³C NMR, and infrared spectroscopic data, intended for researchers and professionals in drug development and chemical sciences.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol [2][3] |

| Major Fragments (m/z) | 43, 58, 71, 85, 113, 128 (Molecular Ion) |

Data sourced from NIST Mass Spectrometry Data Center.[2]

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1, C7 | 29.9 |

| C2, C6 | 209.1 |

| C3, C5 | 42.9 |

| C4 | 19.5 |

Note: Spectrum acquired in CDCl₃. Chemical shifts are relative to TMS.

Table 3: ¹H NMR Spectroscopic Data

| Proton Atom(s) | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H1, H7 | 2.15 | Singlet | 6H |

| H3, H5 | 2.55 | Triplet | 4H |

| H4 | 1.90 | Quintet | 2H |

Note: Spectrum acquired in CDCl₃. Chemical shifts are relative to TMS.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 2960 - 2850 | C-H Stretch (Alkyl) | Strong, sharp |

| 1715 | C=O Stretch (Ketone)[4] | Very strong, sharp |

| 1465 - 1370 | C-H Bend (Alkyl) | Medium |

Note: The strong absorption at ~1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) is typically used.

-

Methodology:

-

The sample is injected into the GC, where it is vaporized and separated from the solvent.

-

The separated this compound enters the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[5][6] The solution is then transferred to an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Data Acquisition:

-

The sample tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.[5]

-

The sample is "shimmed" by adjusting the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.

-

A series of radiofrequency pulses are applied to the sample.

-

The resulting Free Induction Decay (FID) signal is detected. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum.[5]

-

-

¹³C NMR Data Acquisition:

-

The same sample is used.

-

The spectrometer is tuned to the ¹³C frequency.

-

A pulse program with proton decoupling is used to simplify the spectrum (making each unique carbon appear as a single line) and enhance sensitivity.[5]

-

A larger number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C.

-

The data is processed using a Fourier transform similar to the ¹H NMR experiment.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a low-melting solid or liquid at room temperature, a spectrum can be obtained from a neat sample.[5][7] A single drop of the compound is placed between two salt (NaCl or KBr) plates, which are then pressed together to form a thin liquid film.[5]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Methodology:

-

A background spectrum of the clean salt plates is collected to account for atmospheric CO₂ and H₂O, as well as any absorbances from the plates themselves.[5]

-

The prepared sample is placed in the instrument's sample holder.

-

The sample is irradiated with a broad range of infrared frequencies (typically 4000-400 cm⁻¹).

-

The detector measures the amount of light that passes through the sample at each frequency.

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[5]

-

Logical & Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2,6-Heptanedione: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-heptanedione, including its structural formula, physicochemical properties, and a detailed exploration of its isomers. The information is presented to support research, development, and application in the chemical and pharmaceutical sciences.

This compound: Core Compound Profile

This compound, also known as heptan-2,6-dione, is a dicarbonyl compound with the molecular formula C₇H₁₂O₂.[1][2][3] Its structure consists of a seven-carbon chain with ketone functional groups at the second and sixth positions.

Structural Formula:

CH₃–CO–(CH₂)₃–CO–CH₃

Key Identifiers:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][4] |

| Melting Point | 33-34 °C | [5] |

| Boiling Point | 92 °C at 10 Torr | [5] |

| Density | 0.8993 g/cm³ at 20 °C | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[4][6]

-

¹³C NMR: The ¹³C NMR spectrum of this compound is available on SpectraBase.[4][7]

-

Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound can be found on SpectraBase.[4]

Isomers of Heptanedione

Several structural isomers of heptanedione exist, each with unique properties and potential applications. The positioning of the two ketone groups along the seven-carbon backbone defines these isomers.

Key Structural Isomers

The table below provides a comparative summary of the physicochemical properties of prominent heptanedione isomers.

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 2,5-Heptanedione | 1703-51-1 | - | 208.3 at 760 mmHg | 0.926 | 1.413 |

| 3,5-Heptanedione | 7424-54-6 | - | 175-177 at 754 mmHg | 0.946 at 25 °C | 1.456 at 20 °C |

| 2,4-Heptanedione | 7307-02-0 | - | - | - | - |

Note: Data for 2,4-Heptanedione is less readily available in the searched literature.

Substituted Isomers

In addition to positional isomers, substituted isomers of heptanedione are also of interest in various fields of chemical synthesis.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Dimethyl-3,5-heptanedione | 18362-64-6 | C₉H₁₆O₂ | 156.22 |

| 6-Methyl-2,4-heptanedione | 3002-23-1 | C₈H₁₄O₂ | 142.20 |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported.

Method 1: From Diketene and Formaldehyde

A process for the preparation of this compound involves reacting diketene with formaldehyde in an aqueous medium. The reaction is typically conducted at a temperature ranging from 0 to 100 °C for a period of 4 to 48 hours. The product diketone is then isolated from the reaction mixture by solvent extraction, commonly with benzene, followed by distillation.[5]

Method 2: Grignard Reaction

Another synthetic approach involves the use of a Grignard reagent. While specific details of the protocol are proprietary, this method highlights the versatility of organometallic chemistry in the synthesis of dicarbonyl compounds.

Intramolecular Aldol Condensation

This compound can undergo an intramolecular aldol condensation reaction in the presence of a base, such as aqueous sodium hydroxide. This reaction leads to the formation of a six-membered ring, ultimately yielding 3-methyl-cyclohex-2-enone after dehydration.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and its key positional isomers.

Caption: Structural isomers of heptanedione (C₇H₁₂O₂).

References

- 1. 2,5-Heptanedione | C7H12O2 | CID 15559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Heptanedione (CAS 7307-02-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H12O2 | CID 100532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3884978A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. This compound [webbook.nist.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Discovery and History of 1,5-Diketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diketones are fundamental building blocks in organic synthesis, serving as crucial intermediates in the construction of a wide array of carbocyclic and heterocyclic scaffolds of significant interest to the pharmaceutical and materials science industries. Their discovery is intrinsically linked to the development of foundational carbon-carbon bond-forming reactions in the late 19th century. This technical guide provides a comprehensive overview of the historical context of the discovery of 1,5-diketones, tracing their origins from the seminal work on condensation and conjugate addition reactions. It further details the evolution of their synthesis, presenting key experimental protocols and quantitative data for both classical and contemporary methodologies. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering a thorough understanding of the history, synthesis, and application of this important class of molecules.

The Dawn of a New Molecular Class: The Unheralded Discovery

The formal "discovery" of 1,5-diketones as a distinct class of organic compounds was not a singular event but rather an emergent understanding that grew from the pioneering work on fundamental organic reactions in the latter half of the 19th century. Prior to the 1880s, the systematic classification of organic compounds was still in its nascent stages, with chemists beginning to unravel the structural theory of organic chemistry.[1] The concept of "dicarbonyl compounds" was not yet fully established, and the focus was more on the novel reactions being developed than on the specific structural classes of the products they generated.

The genesis of 1,5-diketone chemistry can be traced to the independent publications of Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, respectively, on the condensation of aromatic aldehydes with ketones in the presence of a base.[2] This reaction, now known as the Claisen-Schmidt condensation , was initially aimed at understanding the reactivity of carbonyl compounds. While these reactions produced α,β-unsaturated ketones (chalcones), under certain conditions, they could lead to the formation of 1,5-diketones through a subsequent conjugate addition.

A pivotal moment in the history of 1,5-diketone synthesis came in 1887 with Arthur Michael's work on the addition of nucleophiles to α,β-unsaturated carbonyl compounds.[3][4] This reaction, famously termed the Michael addition , provided a rational and efficient method for the formation of the 1,5-dicarbonyl moiety. Michael's research was spurred by an 1884 publication on the reaction of ethyl 2,3-dibromopropionate with diethyl sodiomalonate.[3] Although Rainer Ludwig Claisen had observed similar addition products as side-products in 1883, it was Michael who systematically investigated and understood the broad scope of this conjugate addition.[3]

It was through the application and exploration of these foundational reactions that 1,5-diketones transitioned from being occasional byproducts to a recognized and valuable class of synthetic intermediates.

The Evolution of Synthetic Methodologies

The synthesis of 1,5-diketones has evolved significantly from the classical methods of the late 19th century to the highly efficient and selective catalytic methods of today.

Classical Approaches

The earliest methods for synthesizing 1,5-diketones relied on the sequential application of the Claisen-Schmidt condensation and the Michael addition.[5]

-

Claisen-Schmidt Condensation followed by Michael Addition: This two-step process first involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone (a chalcone). In a separate step, a nucleophile, such as an enolate of another ketone, is added to the chalcone via a Michael addition to furnish the 1,5-diketone.[5] A one-pot variation of this, where the conditions are controlled to favor the tandem reaction, was also an early development.[6]

Modern Synthetic Methods

Contemporary approaches to 1,5-diketone synthesis focus on improving efficiency, selectivity, and sustainability. These methods often employ transition-metal catalysts or organocatalysts.

-

Catalyzed Michael Additions: A significant advancement has been the use of various catalysts to promote the Michael addition of enolates, silyl enol ethers, or other nucleophiles to α,β-unsaturated ketones.[5]

-

Transition-Metal-Free Syntheses: Green chemistry principles have driven the development of one-pot syntheses of 1,5-diketones that avoid the use of transition metals. These often involve a Claisen-Schmidt condensation-Michael addition sequence under basic conditions.[6]

-

De Mayo Reaction: A photochemical approach, the De Mayo reaction, involves a [2+2] cycloaddition between a β-diketone and an alkene, which then undergoes a retro-aldol reaction to yield a 1,5-diketone.[7]

Quantitative Data on 1,5-Diketone Syntheses

The following tables summarize quantitative data for selected historical and modern synthetic methods for 1,5-diketones, allowing for a direct comparison of their efficiencies.

Table 1: Historical Synthesis of Dibenzylideneacetone (a precursor which can lead to a 1,5-diketone-like structure)

| Method | Reactants | Base | Solvent | Yield (%) | Reference |

| Claisen-Schmidt Condensation | Benzaldehyde, Acetone | 10% NaOH | Ethanol/Water | 90-94 | [6] |

Table 2: Modern Syntheses of 1,5-Diketones

| Method | Reactants | Catalyst/Base | Solvent | Yield (%) | Reference |

| One-Pot Transition-Metal-Free | Acetophenone, Benzaldehyde | KOH | Ethanol | up to 62 | [6] |

| Asymmetric Michael Addition | Pyrrolone, Chalcone | Chiral Diamine Salt | Toluene | up to 90 | [8] |

| Microwave-Assisted Michael Addition | Chalcone, Diethylmalonate | K2CO3 | Water | 92 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 1,5-diketones, reflecting both classical and modern approaches.

Classical Synthesis: Preparation of Dibenzylideneacetone via Claisen-Schmidt Condensation

This protocol is adapted from the procedure reported by Conard and Dolliver.[6]

Materials:

-

Benzaldehyde (106 g, 1 mole)

-

Acetone (29 g, 0.5 mole)

-

Sodium hydroxide (100 g)

-

Water (1 L)

-

Ethanol (800 cc)

-

2-L wide-mouthed glass jar with mechanical stirrer

-

Büchner funnel

Procedure:

-

A solution of 100 g of sodium hydroxide in 1 L of water and 800 cc of alcohol is prepared and cooled to 20-25°C in a 2-L wide-mouthed glass jar fitted with a mechanical stirrer.

-

With vigorous stirring, half of a mixture of 106 g of benzaldehyde and 29 g of acetone is added.

-

A yellow, flocculent precipitate forms within two to three minutes.

-

After fifteen minutes, the remainder of the benzaldehyde-acetone mixture is added.

-

Stirring is continued for an additional thirty minutes.

-

The product is filtered with suction on a large Büchner funnel and washed thoroughly with distilled water.

-

The product is dried at room temperature to a constant weight.

-

Yield: 105–110 g (90–94% of the theoretical amount). The crude product melts at 104–107°C. Recrystallization from hot ethyl acetate yields a purified product with a melting point of 110–111°C.

Modern Synthesis: One-Pot Transition-Metal-Free Synthesis of 1,5-Diketones

This protocol is based on the work of Asressu et al.[6]

Materials:

-

Acetophenone derivative (0.540–0.832 mmol, 1 equiv)

-

Aldehyde derivative (0.54–0.832 mmol, 1 equiv)

-

60% aqueous solution of KOH (0.54–0.832 mmol, 1 equiv)

-

Ethanol (EtOH) (1.5 mL)

-

Dichloromethane (0.5 mL, if needed)

Procedure:

-

To a stirred solution of the acetophenone derivative (1 equiv) in ethanol (1.5 mL), a 60% aqueous solution of KOH (1 equiv) is added, and the mixture is stirred at 0 °C for 15 minutes.

-

After enol formation, the aldehyde (1 equiv) is added to the reaction solution at the same temperature. For aldehydes not soluble in ethanol, a small amount of dichloromethane (0.5 mL) is added.

-

The reaction is allowed to proceed, and its progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the 1,5-diketone product.

Modern Synthesis: Microwave-Assisted Michael Addition to Chalcones

This protocol is adapted from a green chemistry approach.[5]

Materials:

-

Chalcone (5 mmol)

-

Active methylene compound (e.g., diethylmalonate) (5 mmol)

-

Potassium carbonate (K2CO3) (10 mmol)

-

Water (2 mL)

-

Microwave reactor

Procedure:

-

A mixture of the chalcone (5 mmol), the active methylene compound (5 mmol), and potassium carbonate (10 mmol) in water (2 mL) is prepared.

-

The reaction mixture is subjected to microwave irradiation (e.g., 480 W) with intermittent cooling.

-

The reaction progress is monitored by TLC.

-

Upon completion, the product is isolated by filtration, washed with water, and dried.

-

Yield: Good to excellent yields (e.g., 92% for the addition of diethylmalonate to chalcone).

Signaling Pathways and Experimental Workflows

The true value of 1,5-diketones lies in their utility as precursors to a variety of important cyclic molecules. Two of the most significant transformations are the Paal-Knorr synthesis of pyrroles and furans, and the Hantzsch synthesis of pyridines.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, first reported in 1884, is a straightforward method for synthesizing substituted pyrroles from 1,4-diketones (a close relative of 1,5-diketones, often used in this context) and a primary amine or ammonia.[9]

Hantzsch Pyridine Synthesis

Reported in 1881 by Arthur Rudolf Hantzsch, this multi-component reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source to produce a dihydropyridine, which can then be oxidized to a pyridine.[1] This synthesis is a cornerstone in the preparation of dihydropyridine calcium channel blockers.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

The Pivotal Role of 1,5-Dicarbonyl Compounds: A Technical Guide to their Core Reactivity

For Immediate Release

[City, State] – [Date] – This whitepaper delves into the fundamental reactivity of 1,5-dicarbonyl compounds, a critical class of intermediates in organic synthesis. With applications ranging from the construction of complex carbocycles to the synthesis of diverse heterocyclic systems, a thorough understanding of their chemical behavior is paramount for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of their key intramolecular reactions, supported by experimental protocols and quantitative data, to serve as a comprehensive resource for the scientific community.

Introduction

1,5-Dicarbonyl compounds are characterized by the presence of two carbonyl groups separated by a three-carbon chain. This specific arrangement imbues them with a unique reactivity profile, dominated by intramolecular reactions that lead to the formation of stable five- and six-membered rings. Their utility as synthetic precursors is widely recognized, particularly in the construction of cyclohexenone derivatives, pyridines, and pyrylium salts, which are prevalent motifs in medicinal chemistry and materials science.

Core Reactivity Pathways

The proximate positioning of the two carbonyl functionalities in 1,5-dicarbonyl compounds facilitates a range of intramolecular reactions. The most prominent of these are the intramolecular aldol condensation and the intramolecular Michael addition, both of which are powerful tools for ring formation.

Intramolecular Aldol Condensation

In the presence of a base, 1,5-diketones readily undergo an intramolecular aldol condensation to furnish cyclohexenone derivatives. The reaction proceeds via the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the second carbonyl group. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable α,β-unsaturated cyclic ketone. This transformation is a cornerstone of six-membered ring synthesis in organic chemistry.

Intramolecular Michael Addition

When a 1,5-dicarbonyl compound incorporates an α,β-unsaturated system, an intramolecular Michael addition can occur. This reaction is particularly useful for the construction of bicyclic systems and can be catalyzed by various reagents, including N-heterocyclic carbenes. The reaction involves the formation of a nucleophilic enolate that adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and a cyclic product.

Synthesis of Heterocyclic Systems

1,5-Dicarbonyl compounds are invaluable precursors for the synthesis of important six-membered heterocycles, namely pyridines and pyrylium salts.

Pyridine Synthesis

The condensation of a 1,5-dicarbonyl compound with ammonia or a primary amine is a classical and widely used method for the synthesis of substituted pyridines. The reaction typically proceeds through the formation of a dihydropyridine intermediate, which subsequently undergoes oxidation to afford the aromatic pyridine ring. The use of hydroxylamine hydrochloride as the nitrogen source can obviate the need for a separate oxidation step.

Pyrylium Salt Synthesis

In the presence of a strong acid and a dehydrating agent, 1,5-diketones can be cyclized to form pyrylium salts. These salts are versatile intermediates in their own right, serving as precursors for the synthesis of other heterocyclic systems, such as pyridines and pyridinium salts.

Quantitative Data Summary

The following table summarizes representative yields for the key reactions of 1,5-dicarbonyl compounds.

| Reaction Type | 1,5-Dicarbonyl Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Intramolecular Aldol | 2,6-Heptanedione | Base (e.g., NaOH) | 3-Methylcyclohex-2-enone | High | |

| Pyridine Synthesis | 1,5-Diketone | Ammonia, followed by oxidation | Substituted Pyridine | Good to High | |

| Pyridine Synthesis | 1,5-Diketone | Hydroxylamine hydrochloride | Substituted Pyridine | Good | |

| Pyrylium Salt Synthesis | 1,5-Diketone | Strong Acid (e.g., HBF4) | Pyrylium Salt | Moderate to High |

Experimental Protocols

General Procedure for Intramolecular Aldol Condensation of a 1,5-Diketone

To a solution of the 1,5-diketone (1.0 eq) in a suitable solvent such as ethanol or methanol is added an aqueous solution of a base (e.g., 10% NaOH) at room temperature. The reaction mixture is stirred for a specified time, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

General Procedure for Pyridine Synthesis from a 1,5-Dicarbonyl Compound

A mixture of the 1,5-dicarbonyl compound (1.0 eq) and a nitrogen source such as ammonium acetate or hydroxylamine hydrochloride (1.0-1.5 eq) in a solvent like acetic acid or ethanol is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a basic solution (e.g., saturated NaHCO3) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude pyridine can be purified by column chromatography or recrystallization. For reactions using ammonia that yield a dihydropyridine, a subsequent oxidation step using an oxidizing agent like manganese dioxide or air may be required.

General Procedure for Pyrylium Salt Synthesis from a 1,5-Diketone

The 1,5-diketone (1.0 eq) is dissolved in a suitable solvent such as acetic anhydride. A strong acid, for example, 70% perchloric acid or tetrafluoroboric acid (HBF4), is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux for a certain period. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the pyrylium salt often precipitates. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Applications in Drug Development

The cyclic and heterocyclic scaffolds readily accessible from 1,5-dicarbonyl compounds are of significant interest in drug discovery. Pyridine and its derivatives are among the most common heterocyclic motifs found in pharmaceuticals. The ability to efficiently construct substituted pyridines from 1,5-dicarbonyl precursors provides a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

Conclusion

1,5-Dicarbonyl compounds are versatile and powerful intermediates in organic synthesis. Their propensity to undergo intramolecular reactions provides efficient access to a variety of valuable carbocyclic and heterocyclic structures. A comprehensive understanding of their fundamental reactivity, as outlined in this guide, is essential for leveraging their full potential in the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Contact

An In-depth Technical Guide on the Keto-enol Tautomerism of 2,6-Heptanedione

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 2,6-heptanedione, a 1,5-dicarbonyl compound. Unlike the extensively studied β-diketones, the tautomeric equilibrium of 1,5-dicarbonyls is less characterized. This document outlines the theoretical underpinnings of this equilibrium, detailed experimental protocols for its quantitative analysis using Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, and a robust computational chemistry workflow. Due to the scarcity of published empirical data for this compound, this guide presents hypothetical yet plausible data to serve as a template for researchers. The content is tailored for an audience of researchers, scientists, and professionals in drug development, providing the necessary tools to investigate and understand the tautomeric behavior of this and similar molecules.

Introduction to Keto-enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] This equilibrium is a fundamental concept in organic chemistry, influencing the reactivity, polarity, and spectroscopic properties of carbonyl compounds.[2] The position of this equilibrium is dictated by the relative thermodynamic stability of the two tautomers and is influenced by several factors, including:

-

Intramolecular Hydrogen Bonding: In β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring through intramolecular hydrogen bonding.[3]

-

Conjugation: The presence of additional π-systems that can conjugate with the enol double bond can stabilize the enol form.

-

Solvent Effects: Polar protic solvents can stabilize the keto form by hydrogen bonding with the carbonyl oxygens, while nonpolar solvents tend to favor the less polar, intramolecularly hydrogen-bonded enol form.[4]

-

Substitution: The nature of the substituents on the dicarbonyl backbone can influence the equilibrium through steric and electronic effects.[4]

For this compound, a 1,5-dicarbonyl compound, the formation of a stable, small-ring intramolecularly hydrogen-bonded enol is sterically disfavored. This suggests that, unlike β-diketones, the tautomeric equilibrium for this compound is expected to lie significantly in favor of the diketo form.

Tautomeric Equilibrium of this compound

The primary tautomeric equilibrium for this compound involves the conversion of one of the ketone functionalities into its corresponding enol. Given the symmetry of the molecule, the enolization of either ketone group leads to the same enol tautomer.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the keto-enol equilibrium of this compound in various solvents at 298 K. This data is intended to serve as a template for the presentation of experimental and computational results.

Table 1: Equilibrium Data from ¹H NMR Spectroscopy

| Solvent | % Diketo | % Monoenol | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) |

| CDCl₃ | 98.5 | 1.5 | 0.015 | 10.5 |

| (CD₃)₂CO | 99.2 | 0.8 | 0.008 | 12.0 |

| CD₃OD | 99.5 | 0.5 | 0.005 | 13.1 |

| (CD₃)₂SO | 99.0 | 1.0 | 0.010 | 11.4 |

Table 2: Thermodynamic Parameters from Variable-Temperature NMR in CDCl₃

| Temperature (K) | Keq | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 298 | 0.015 | \multirow{3}{}{-5.2} | \multirow{3}{}{-52.7} |

| 308 | 0.012 | ||

| 318 | 0.010 |

Table 3: Computational (DFT B3LYP/6-31G) Predictions of Relative Energies*

| Tautomer | Gas Phase ΔE (kJ/mol) | CDCl₃ (PCM) ΔG (kJ/mol) |

| Diketo | 0.00 | 0.00 |

| Monoenol | 8.5 | 10.2 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the quantitative analysis of keto-enol tautomerism due to the slow interconversion on the NMR timescale, allowing for the distinct observation of signals from each tautomer.[5][6]

4.1.1. Sample Preparation

-

Accurately weigh approximately 20 mg of this compound and dissolve it in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, CD₃OD, (CD₃)₂SO) in a clean, dry vial.

-

Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

Allow the sample to equilibrate at the desired temperature for at least 24 hours before analysis to ensure the tautomeric equilibrium is established.

4.1.2. Data Acquisition

-

Acquire ¹H NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Set the spectral width to cover the expected chemical shift range (approximately 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For variable-temperature studies, allow the sample to equilibrate at each new temperature for at least 15 minutes before acquiring the spectrum.

4.1.3. Data Analysis

-

Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Identify and assign the characteristic signals for the diketo and monoenol forms.

-

Diketo form: Look for the singlet from the two equivalent methyl groups and the multiplets from the methylene protons.

-

Monoenol form: Look for the characteristic vinylic proton signal and the enolic hydroxyl proton signal (which may be broad).

-

-

Integrate the well-resolved signals corresponding to the diketo and monoenol forms. For example, integrate the methyl signal of the diketo form and the vinylic proton signal of the monoenol form.

-

Calculate the equilibrium constant (Keq) using the following formula, accounting for the number of protons giving rise to each integrated signal: Keq = (Integral of Enol Signal / Number of Enol Protons) / (Integral of Keto Signal / Number of Keto Protons)

-

Calculate the standard Gibbs free energy change (ΔG°) using the equation: ΔG° = -RT ln(Keq).

-

For variable-temperature data, construct a van't Hoff plot (ln(Keq) vs. 1/T) to determine the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the tautomerization.

UV-Vis Spectroscopy

While less definitive than NMR for this system, UV-Vis spectroscopy can provide qualitative and semi-quantitative insights into the tautomeric equilibrium by observing the n→π* and π→π* electronic transitions.

4.2.1. Sample Preparation

-

Prepare a stock solution of this compound of known concentration (e.g., 1 M) in a non-absorbing solvent (e.g., hexane, acetonitrile).

-

Prepare a series of dilutions in the desired solvents to a final concentration suitable for UV-Vis analysis (typically in the micromolar to millimolar range).

4.2.2. Data Acquisition

-

Record the UV-Vis absorption spectra of the solutions over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer.

-

Use the pure solvent as a reference.

4.2.3. Data Analysis

-

Identify the absorption bands corresponding to the n→π* transition of the keto form (typically a weak band at longer wavelengths) and the π→π* transition of the enol form (a stronger band at shorter wavelengths).

-

Changes in the relative intensities of these bands with solvent polarity can provide qualitative information about shifts in the tautomeric equilibrium.

Computational Chemistry Protocol

Computational chemistry provides a powerful tool for investigating the intrinsic stabilities of tautomers and the effects of solvation.[7][8]

5.1. Molecular Modeling

-

Construct the 3D structures of the diketo and monoenol tautomers of this compound using a molecular modeling software package.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

5.2. Quantum Mechanical Calculations

-

Perform geometry optimizations and frequency calculations for each tautomer in the gas phase using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).

-

Confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies.

-

To model solvent effects, perform additional geometry optimizations using a continuum solvation model (e.g., Polarizable Continuum Model, PCM) with the desired solvent parameters.

-

Calculate the electronic energies (E), and from the frequency calculations, obtain the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy (H), and Gibbs free energy (G).

5.3. Data Analysis

-

Calculate the relative energies (ΔE, ΔH, ΔG) of the monoenol tautomer with respect to the diketo form.

-

Use the calculated ΔG values to predict the equilibrium constant (Keq) at a given temperature using the equation: ΔG = -RT ln(Keq).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. sanad.iau.ir [sanad.iau.ir]

- 8. comporgchem.com [comporgchem.com]

Commercial Availability and Synthetic Applications of 2,6-Heptanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Heptanedione (CAS No. 13505-34-5) is a key diketone used as a building block in organic synthesis, particularly in the formation of cyclic compounds. Its symmetric structure allows for versatile intramolecular reactions, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application in the synthesis of cyclic ketones.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, primarily based in China. It is offered in a range of purities, typically from 95% to over 98%, and can be purchased in quantities ranging from grams to kilograms. The table below summarizes a selection of global suppliers for this compound.

| Supplier | Purity | Available Quantities | Location |

| Amadis Chemical Company Limited | 97% | mg, g, kg | China |

| Chengdu Kamel Pharmaceutical Co., Ltd | 98% | 1g, 10g, 100g, 1kg | China |

| GIHI CHEMICALS CO.,LIMITED | 99% | 1kg (Min. Order) | China |

| Hangzhou Lingrui Chemical Co.,Ltd | Not Specified | Not Specified | China |

| Henan Kanbei Chemical Co.,LTD | ≥99% | Not Specified | China |

| Jiangsu aikang biomedical research and development co., LTD | 95% (HPLC or GC) | 1g, 5g, 10g | China |

| JW & Y Pharmlab Co., Ltd. | 96% | 1g, 5g, 25g, 100g, 250g | China |

| Molport | 96%, >95% | 100mg - 2.5g | Global (Marketplace) |

| Ningbo Benkang jishi Pharmaceutical Technology Co., Ltd. | 98% (HPLC) | 1g, 10g, 100g | China |

| SAGECHEM LIMITED | Not Specified | Not Specified | China |

| ShanDong Look Chemical Co.,Ltd. | 99% | 1kg/bag, 25kg/bag | China |

| SHANGHAI SYSTEAM BIOCHEM CO., LTD. | Not Specified | 100g (Min. Order) | China |

| Synchem | 95% | On Demand | Germany |

| Xi'an Eastling biotech Co., Ltd. | High Purity | Foil bag, Drum | China |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13505-34-5 | [1] |

| Molecular Formula | C7H12O2 | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | White to yellow solid/crystals | |

| Melting Point | 33-34 °C | [2] |

| Boiling Point | 221-224 °C (at 760 mmHg) | [2] |

| IUPAC Name | heptane-2,6-dione | [1] |

| Synonyms | 2,6-Heptadione | [1] |

Key Synthetic Application: Intramolecular Aldol Condensation

A primary application of this compound in organic synthesis is its use in base-catalyzed intramolecular aldol condensation to form a six-membered ring, specifically 3-methyl-2-cyclohexenone.[2][3][4] This reaction is a fundamental method for constructing cyclic systems and is valuable in the synthesis of more complex molecules.[2]

Reaction Mechanism and Workflow

The reaction proceeds via the formation of an enolate ion at one of the alpha-carbons, followed by an intramolecular nucleophilic attack on the other carbonyl group to form a cyclic intermediate.[3][4] Subsequent dehydration (elimination of a water molecule) upon heating yields the stable α,β-unsaturated cyclic ketone.[4]

Experimental Protocol: Synthesis of 3-Methyl-2-cyclohexenone

The following is a representative experimental protocol for the intramolecular aldol condensation of this compound.

Materials:

-

This compound

-

Aqueous Sodium Hydroxide (e.g., 5% w/v)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable volume of aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining base and dissolved salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by distillation or column chromatography to yield pure 3-methyl-2-cyclohexenone.

Synthesis of this compound

For researchers interested in the synthesis of this compound, several routes have been reported. One notable method involves the reaction of diketene with formaldehyde in an aqueous medium.[5] Another approach utilizes a Grignard reaction between methyl magnesium bromide and N1,N5-dimethoxy-N1,N5-dimethylglutaramide.[6]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

This compound is a commercially accessible and synthetically versatile building block, particularly for the construction of six-membered ring systems, which are prevalent in many biologically active molecules. Its utility in intramolecular aldol condensations provides a reliable method for accessing functionalized cyclohexenones, making it a valuable tool for researchers in organic synthesis and drug discovery.

References

- 1. This compound [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. brainly.com [brainly.com]

- 4. quora.com [quora.com]

- 5. US3884978A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 2,6-Heptanedione

Introduction

2,6-Heptanedione (CAS No: 13505-34-5), also known as heptane-2,6-dione, is a diketone used in organic synthesis and by the pharmaceutical industry.[1] Given its chemical properties and potential hazards, a comprehensive understanding of safety and handling protocols is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the necessary precautions, summarizing key data, and outlining standard operating procedures to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. All personnel handling this substance must be familiar with its potential risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.[2]

GHS Pictogram:

Signal Word: Warning [2]

Table 1: GHS Hazard Statements for this compound

| Hazard Class | Hazard Statement | Reference |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation | [2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Data for this compound

| Property | Value | Reference |

| CAS Number | 13505-34-5 | [2] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | White crystals; Solid | [1][2][3] |

| Melting Point | 33-34 °C | [1][3] |

| Boiling Point | 221-224 °C (at 760 mmHg) | [1][3] |

| Solubility | Soluble in benzene, ether, ethanol, and water. | [1][3] |

| Density | 0.9399 g/cm³ (at 37 °C) | [1][3] |

Exposure Controls and Personal Protection

To minimize exposure risk, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls:

-

Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or vapors, a certified chemical fume hood is required.[4][5]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE): The selection of PPE depends on the specific laboratory procedure and the potential for exposure.

Table 3: Recommended Personal Protective Equipment

| Situation | Required PPE |

| Routine Handling (Small Quantities) | - Safety glasses with side shields or chemical splash goggles.[7] - Chemical-resistant gloves (e.g., nitrile).[5] - Laboratory coat. |

| Handling Larger Quantities or Potential for Splash/Aerosolization | - Chemical splash goggles and a face shield.[7] - Chemical-resistant gloves.[5] - Chemical-resistant apron or coveralls over a lab coat. |

| Spill Cleanup | - Full-face respirator if dust or vapors are generated.[5] - Heavy-duty chemical-resistant gloves. - Chemical-resistant boots and coveralls. |

Experimental Protocols: Standard Operating Procedures

Adherence to standardized protocols is essential for the safe handling, use, and disposal of this compound.

Protocol 1: General Handling and Use

-

Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[4]

-

Heating: When heating is required, be aware that this is a solid with a low melting point. Use appropriate heating methods (e.g., water bath, heating mantle) and monitor the process.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate all equipment and the work area.

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents.[8]

Protocol 2: Spill Response and Cleanup

-

Immediate Actions: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[5]

-

Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources. For large spills, contact the institution's environmental health and safety department.

-

Containment & Cleanup:

-

Wear appropriate PPE as outlined in Table 3.

-

For solid spills, carefully sweep up the material to avoid creating dust.[9]

-

For molten spills, allow the material to cool and solidify before cleanup.

-

Use an inert absorbent material (e.g., sand, vermiculite) to absorb any liquid.[9]

-

Collect all contaminated materials into a suitable, labeled, and sealed container for hazardous waste disposal.[5]

-

-

Decontamination: Clean the spill area thoroughly with soap and water once the bulk of the material has been removed.

Protocol 3: Waste Disposal

-

Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleanup materials, in a designated and properly labeled hazardous waste container.

-

Disposal: All chemical waste must be disposed of through a licensed chemical destruction facility or in accordance with local, state, and federal regulations.[5][6] Do not discharge to sewer systems.[5] Contaminated packaging should be triple-rinsed and disposed of as hazardous waste.[5]

Visual Workflow and Logic Diagrams

To further clarify the safety procedures, the following diagrams illustrate key workflows.

Caption: A workflow diagram for the safe handling of this compound.

Caption: A decision tree for first aid measures following exposure.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H12O2 | CID 100532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13505-34-5 [chemicalbook.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. med.navy.mil [med.navy.mil]

- 8. fishersci.com [fishersci.com]

- 9. sds.metasci.ca [sds.metasci.ca]

Methodological & Application

Application Notes and Protocols: Intramolecular Aldol Condensation of 2,6-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular aldol condensation is a powerful ring-forming reaction in organic synthesis, enabling the construction of cyclic compounds from acyclic dicarbonyl precursors. This application note details the mechanism and experimental protocols for the intramolecular aldol condensation of 2,6-heptanedione, a 1,5-diketone, which primarily yields the thermodynamically stable six-membered ring product, 3-methyl-2-cyclohexenone. This α,β-unsaturated ketone is a valuable building block in the synthesis of various natural products and pharmaceuticals. Both base-catalyzed and acid-catalyzed pathways are discussed, providing researchers with versatile options for their synthetic strategies.

Reaction Mechanism and Pathway Selectivity

The intramolecular aldol condensation of this compound can proceed via two main pathways, leading to either a six-membered ring or a four-membered ring. However, the formation of the six-membered ring, 3-methyl-2-cyclohexenone, is the major and often exclusive pathway observed. This selectivity is governed by the thermodynamic stability of the resulting cyclic structures, with six-membered rings being significantly more stable and less strained than four-membered rings.[1][2]

The reaction is typically carried out under basic conditions, where a hydroxide ion abstracts an α-proton from one of the methyl groups (C1 or C7) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. The subsequent aldol addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final conjugated enone.

An alternative, though less common, approach involves acid catalysis. In this mechanism, the acid protonates one of the carbonyl oxygens, activating the carbonyl group toward nucleophilic attack by the enol form of the other ketone. Subsequent dehydration of the β-hydroxy ketone intermediate also leads to the formation of the α,β-unsaturated cyclic ketone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the product of the intramolecular aldol condensation of this compound, 3-methyl-2-cyclohexenone.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₀O | |

| Molecular Weight | 110.15 g/mol | |

| Boiling Point | 199-200 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.88 (s, 1H), 2.34 (t, J=6.8 Hz, 2H), 2.28 (t, J=6.4 Hz, 2H), 1.97-2.05 (m, 2H), 1.95 (s, 3H) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5 | [3] |

Note: A specific, reproducible yield for the intramolecular aldol condensation of this compound was not definitively found in the surveyed literature. However, similar intramolecular aldol condensations report yields that can vary widely based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation of this compound

This protocol is a general procedure adapted for the cyclization of this compound based on common practices for intramolecular aldol condensations.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution (for neutralization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (or methanol) to a concentration of approximately 0.5-1.0 M.

-

Addition of Base: While stirring, add an aqueous solution of sodium hydroxide (e.g., 5-10% w/v) or an ethanolic solution of potassium hydroxide (1.0-1.2 eq) to the solution of the diketone.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a dilute solution of hydrochloric acid.

-

Remove the bulk of the organic solvent using a rotary evaporator.

-